
G6PD activator AG1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G6PD アクチベーター AG1 は、グルコース-6-リン酸脱水素酵素 (G6PD) の強力かつ選択的なアクチベーターであり、ペントースリン酸経路において重要な役割を果たす酵素です。この経路は、ヌクレオチドと脂肪酸の生成に不可欠であり、また、還元型ニコチンアミドアデニンジヌクレオチドリン酸 (NADPH) を生成することにより、細胞内の酸化還元バランスを維持します。
準備方法
G6PD アクチベーター AG1 の合成には、中間体の調製と、それに続く特定の条件下での反応を含む、いくつかの段階が含まれます。合成経路には通常、ジメチルスルホキシド (DMSO) やさまざまな触媒などの有機溶媒と試薬を使用します。 温度や pH などの反応条件は、目的の生成物が高純度で得られるように注意深く制御されます .
G6PD アクチベーター AG1 の工業的生産方法は十分に文書化されていませんが、おそらくはラボでの合成プロセスをスケールアップしたものであると考えられます。これには、反応条件の最適化と、バルクで化合物を生成するための大量の試薬と溶媒の使用が含まれます。
化学反応の分析
G6PD アクチベーター AG1 は、酸化、還元、置換反応など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応では AG1 の酸化誘導体が生成される可能性があり、一方、還元反応では化合物の還元体が生成される可能性があります .
科学研究への応用
G6PD アクチベーター AG1 は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学では、ペントースリン酸経路と G6PD が細胞代謝において果たす役割を研究するためのツールとして使用されます。生物学では、AG1 は G6PD の活性化が細胞の酸化還元バランスと酸化ストレスに与える影響を調査するために使用されます。 医学では、AG1 は、患者の溶血を抑制し、酸化還元バランスを改善することで、G6PD 欠損症とその関連疾患の治療に潜在的な治療効果があります .
科学的研究の応用
G6PD activator AG1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the pentose phosphate pathway and the role of G6PD in cellular metabolism. In biology, AG1 is used to investigate the effects of G6PD activation on cellular redox balance and oxidative stress. In medicine, AG1 has potential therapeutic applications for treating G6PD deficiency and related disorders by reducing hemolysis and improving redox balance in affected individuals .
作用機序
G6PD アクチベーター AG1 の作用機序は、G6PD を触媒的に活性な形態にオリゴマー化することを促進することにあります。この活性化は非共有結合であり、AG1 が G6PD ホモダイマーの特定の領域に結合することを伴います。AG1 の結合は、2 つの相互作用する G6PD モノマーのニコチンアミドアデニンジヌクレオチドリン酸 (NADP+) 結合部位で、ダイマー界面を架橋します。 これは、触媒的にcompetent な G6PD オリゴマーの形成を促進し、酵素の活性と安定性を高めます .
類似化合物との比較
G6PD アクチベーター AG1 は、G6PD を選択的に活性化し、そのオリゴマー化を促進する能力においてユニークです。他の類似の化合物には、酵素のオリゴマー化と活性化を標的とする G6PD の小分子活性化剤があります。AG1 は、3 µM の有効濃度 (EC50) で、その高い効力と選択性により際立っています。 類似の化合物は、結合親和性と作用機序が異なる場合がありますが、一般的には G6PD の活性と安定性を高めることを目的としています .
参考文献
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHTYKMNQDUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
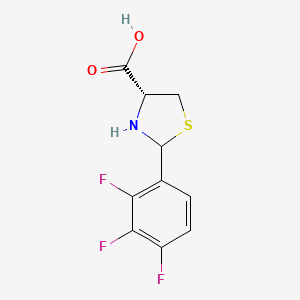

![methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)
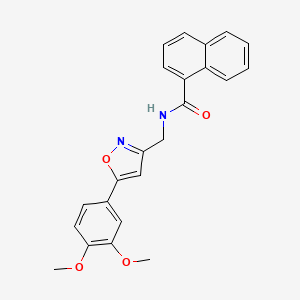
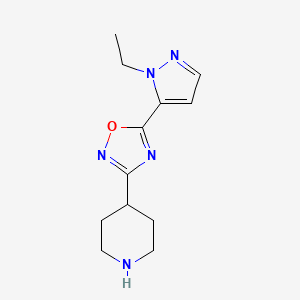
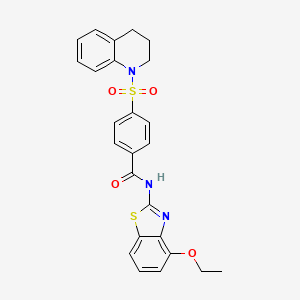
![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)
![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

![4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2555717.png)
![6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2555718.png)
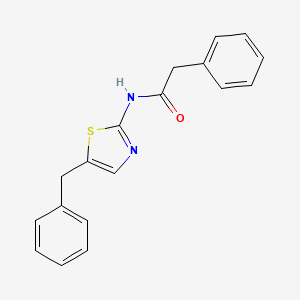
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)
![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)
